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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed protocol for integrating the Significance Analysis of INTeractome
(SAINT) algorithm with protein identification and quantification data from MaxQuant. This
workflow is designed to enable researchers to confidently identify true protein-protein
interactions from affinity purification-mass spectrometry (AP-MS) data.

Introduction to the MaxQuant-SAINT Workflow

Affinity purification coupled with mass spectrometry (AP-MS) is a powerful technique for
identifying protein-protein interactions. A common challenge in AP-MS is distinguishing bona
fide interactors from non-specific background proteins that co-purify with the bait. MaxQuant is
a popular software for processing raw mass spectrometry data to identify and quantify proteins.
[1][2] SAINT is a computational tool that provides a statistical framework for scoring protein-
protein interactions from AP-MS data, assigning a probability score to each potential
interaction.[3][4]

By combining MaxQuant for initial data processing and SAINT for statistical analysis,
researchers can create a robust pipeline to identify high-confidence protein-protein interactions.
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This document outlines the recommended experimental and computational workflow, from
sample analysis to the generation of a final list of high-confidence interactors.

Experimental Protocol: Affinity Purification-Mass
Spectrometry (AP-MS)

A successful SAINT analysis begins with a well-designed AP-MS experiment. The following
protocol outlines the key steps for isolating protein complexes for subsequent mass
spectrometry analysis.

« Bait Protein and Tagging Strategy:

o Bait Selection: The protein of interest (the "bait") should be carefully chosen. Factors to
consider include its expression level, subcellular localization, and known or suspected
functions.[5]

o Epitope Tagging: To facilitate immunoprecipitation, the bait protein is typically tagged with
a well-characterized epitope (e.g., FLAG, HA, Myc, or GFP).[3]

o Cell Lysis and Affinity Purification:
o Cells are lysed under conditions that preserve protein complexes.

o The bait protein and its interacting partners ("prey") are captured from the cell lysate using
beads coated with an antibody or other high-affinity binder that recognizes the affinity tag.

e Washing and Elution:

o The beads are washed to remove non-specifically bound proteins.

o The bait and its associated prey proteins are then eluted from the beads.
o Protein Digestion and Mass Spectrometry:

o The eluted protein complexes are denatured, reduced, alkylated, and digested into
peptides, typically using trypsin.
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o The resulting peptide mixture is analyzed by liquid chromatography-tandem mass
spectrometry (LC-MS/MS).

o Data Acquisition:

o Data should be acquired in a data-dependent manner, where the most abundant peptides
in each MS1 scan are selected for fragmentation and MS2 analysis.

MaxQuant Data Processing

Proper processing of the raw MS data in MaxQuant is crucial for obtaining accurate
quantification data for SAINT analysis.

Recommended MaxQuant Parameters

For a typical label-free AP-MS experiment, the following settings in MaxQuant are
recommended:

Type: Standard (for DDA).[1]

o Label-free quantification (LFQ): Enable LFQ. The MaxLFQ algorithm is recommended for
accurate label-free quantification.[1][3][6]

e Match between runs: This feature should be enabled to reduce missing values by
transferring identifications between runs based on accurate mass and retention time.[1][7]

e Protein Quantification: Use "Unique + razor peptides" for protein quantification.[6]

e PSM and Protein FDR: Set the false discovery rate for both peptide-spectrum matches
(PSM) and protein identification to 0.01 (1%).[1][5]

Contaminants: Include the built-in contaminant list.[1]

MaxQuant Output Files

After the MaxQuant run is complete, the primary output files of interest for SAINT integration
are located in the combined/txt directory:

© 2026 BenchChem. All rights reserved. 3/11 Tech Support


https://www.metwarebio.com/maxquant-software-guide-mass-spectrometry-data-analysis/
https://www.metwarebio.com/maxquant-software-guide-mass-spectrometry-data-analysis/
https://bpmsf.ucsd.edu/protein-based-analysis/protein-quantification/Label%20Free%20Quantitation.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4159666/
https://www.metwarebio.com/maxquant-software-guide-mass-spectrometry-data-analysis/
https://training.galaxyproject.org/training-material/topics/proteomics/tutorials/maxquant-label-free/tutorial.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4159666/
https://www.metwarebio.com/maxquant-software-guide-mass-spectrometry-data-analysis/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3446209/
https://www.metwarebio.com/maxquant-software-guide-mass-spectrometry-data-analysis/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12364435?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application (SAINT -

Interactomics)
Check Availability & Pricing

o proteinGroups.txt: Contains information about identified protein groups, including protein IDs,
protein names, sequence lengths, and quantification data (LFQ intensities, spectral counts).

[2][8]

» evidence.txt: Contains information about all identified peptide-spectrum matches, linking
peptides to proteins and experiments.[9]

e summary.txt: Provides a summary of the experimental setup.[10]

Preparing SAINT Input Files from MaxQuant Output

SAINT requires three tab-delimited input files: interaction.txt, prey.txt, and bait.txt.[3][11] These
files can be generated from the MaxQuant output. While tools like artMS can automate this
process, the following manual protocol provides a deeper understanding of the data
transformation.[12]

Creating the prey.txt File

This file contains information about each unique prey protein identified across all experiments.
Source File: proteinGroups.txt
Procedure:
e Open proteinGroups.txt in a spreadsheet program.
o Create a new file named prey.txt.
» For each row that is not a contaminant or reverse hit, extract the following information:
o Column 1: Prey Protein ID: Use the Majority protein IDs column.
o Column 2: Protein Length: Use the Sequence length column.
o Column 3: Protein Name: Use the Gene names column.
e Ensure the list of prey proteins is unique.

Table 1: prey.txt File Format
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Creating the bait.txt File

This file describes each AP-MS experiment, including the bait protein and whether it is a test or
control sample.

Source Information: Your experimental design. This information is often summarized in the
summary.txt file or a separate experimental design file used for the MaxQuant analysis.

Procedure:
o Create a new file named bait.txt.

o For each raw file (each IP experiment), create a row with the following tab-delimited
columns:

o Column 1: AP-MS Experiment ID: The name of the raw file (e.g., Baitl_repl).

o Column 2: Bait Protein ID: The identifier for the bait protein used in that experiment. For
control experiments, this can be the name of the control (e.g., GFP_control).

o Column 3: Test (T) or Control (C): Use 'T' for test purifications with the bait of interest and
'C' for negative controls.[11]

Table 2: bait.txt File Format
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Creating the interaction.txt File

This is the most critical file, containing the quantitative data for each prey protein in each
experiment. You can choose to use either spectral counts or LFQ intensities.

Source File: proteinGroups.txt
Procedure:

e Open proteinGroups.txt.

o Create a new file named interaction.txt.

o For each IP experiment (each raw file corresponds to a column for quantitative data), and for
each identified protein (row) that is not a contaminant or reverse hit, create a row in
interaction.txt with the following tab-delimited columns:

o

Column 1: AP-MS Experiment ID: The name of the raw file (must match the bait.txt file).

[¢]

Column 2: Bait Protein ID: The identifier for the bait protein in that experiment (must match
the bait.txt file).

[¢]

Column 3: Prey Protein ID: The Majority protein IDs for that row.

[¢]

Column 4: Quantitative Measurement:
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» For Spectral Counts: Use the value from the MS/MS count [experiment_name] column

for the corresponding experiment.[11]

» For LFQ Intensity: Use the value from the LFQ intensity [experiment_name] column for

the corresponding experiment.

o Important: SAINT requires that interactions with zero counts be removed from this file.[11]

Filter out any rows where the quantitative measurement is O.

Table 3: interaction.txt File Format (using Spectral Counts)
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Running SAINT

With the three input files prepared, you can run SAINT analysis. The most common version is

SAINTexpress.
Command Line Execution:

SAINT is typically run from the command line. A typical command for SAINTexpress using
spectral counts (SAINTexpress-spc) would be:

This will generate an output file (e.g., list.txt) containing the scored interactions.

Data Presentation and Interpretation
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The main output from SAINT is a list of potential protein-protein interactions with several key
metrics for each. This data should be summarized in a clear, structured table for easy
interpretation.

Table 4: Example of a SAINT Analysis Results Summary
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Key Metrics to Interpret:

AvgSpec: The average spectral count (or intensity) of the prey across all replicates for a
given bait.

o FoldChange: The ratio of the prey's abundance in the test purifications compared to the
control purifications.

e SaintScore: A probability score between 0 and 1, indicating the likelihood of a true
interaction. Higher scores are better.

 BFDR (Bayesian False Discovery Rate): An estimate of the false discovery rate for
interactions at or above the given SaintScore. A lower BFDR is more desirable.

Visualizations

Visualizing the workflow and the relationships between the data files can aid in understanding
the process.
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Caption: Experimental and computational workflow for AP-MS data analysis.

( )

@ FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: Logical relationship of MaxQuant output to SAINT input files.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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